4-chloro-Thieno[3,2-c]pyridine-7-carboxamide
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Overview
Description
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It has a bicyclic structure with a thieno[3,2-c]pyridine core . The compound has a chlorine atom attached to it .
Synthesis Analysis
The synthesis of thieno[3,2-c]pyridine derivatives, including 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide, involves several steps . The process is guided by the availability of synthetic building blocks . The synthesis involves the use of ATP-mimetic kinase inhibitors .Molecular Structure Analysis
The molecular structure of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is characterized by a bicyclic core and the presence of a chlorine atom . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis
The chemical reactions involving 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide are complex and involve multiple steps . The reactions are guided by the structure of the compound and its interaction with other molecules .Scientific Research Applications
- Significance : Among these derivatives, a hit compound bearing the thieno[2,3-c]pyridine moiety was identified as a potential inhibitor of the GRK2 kinase .
- Research : Clopidogrel, which shares the same ring system, was later developed and remains in use for antiplatelet therapy .
- Research : Various substituted-4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for their antifungal and antibacterial properties against different strains of fungi and bacteria .
- Significance : Such compounds may have potential applications in drug development and disease treatment .
- Significance : Structure-driven optimization led to the preparation of potent and highly ligand-efficient inhibitors, which could form the basis of novel drug candidates .
Kinase Inhibition
Antiplatelet Therapy
Antifungal and Antibacterial Activities
Biomedical Applications
Drug Discovery Programs
Molecular Interactions with Kinases
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSVIWBDZFVRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide |
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